
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it valuable for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride typically involves the reaction of methanesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
化学反応の分析
Types of Reactions
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted sulfonamides. These products have various applications in pharmaceuticals and chemical research .
科学的研究の応用
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride has numerous scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to the desired biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include other sulfonamides and amines, such as:
- Methanesulfonamide
- N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide
- tert-Butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate
Uniqueness
Methanesulfonamide, N-(4-(1-hydroxy-2-(methylamino)propyl)phenyl)-, monohydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. This versatility makes it valuable for various scientific and industrial applications, distinguishing it from other similar compounds .
特性
CAS番号 |
955-47-5 |
|---|---|
分子式 |
C11H19ClN2O3S |
分子量 |
294.80 g/mol |
IUPAC名 |
N-[4-[(1R,2S)-1-hydroxy-2-(methylamino)propyl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C11H18N2O3S.ClH/c1-8(12-2)11(14)9-4-6-10(7-5-9)13-17(3,15)16;/h4-8,11-14H,1-3H3;1H/t8-,11-;/m0./s1 |
InChIキー |
OMGYZLAJZAMSKO-RWHJDYSMSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
正規SMILES |
CC(C(C1=CC=C(C=C1)NS(=O)(=O)C)O)NC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


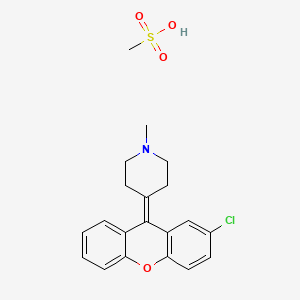
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
![3-(4-Iodo-phenyl)-8-methyl-8-aza-bicyclo[3.2.1]octane-2-carboxylic acid isopropyl ester](/img/structure/B10795481.png)
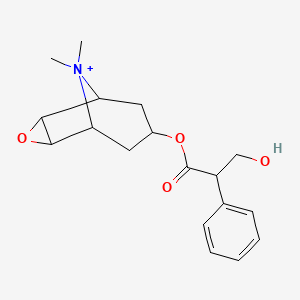
![(E)-but-2-enedioic acid;4-[(E,3E)-3-[2-(dimethylamino)ethoxyimino]-3-(2-fluorophenyl)prop-1-enyl]phenol](/img/structure/B10795492.png)
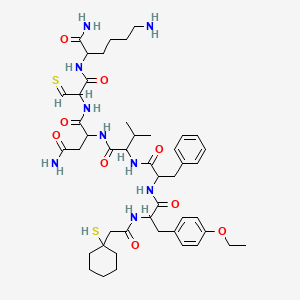
![propan-2-yl (2S,3S,5R)-3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B10795516.png)
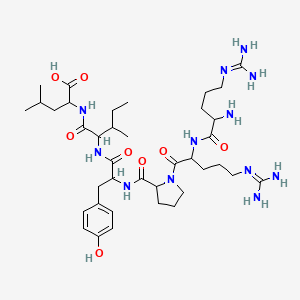
![7-[2-[(E)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]heptanoic acid](/img/structure/B10795542.png)
![(Z)-7-[(1R,4S,5R,6S)-5-[(E,3R)-3-Hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-6-yl]hept-5-enoic acid](/img/structure/B10795543.png)

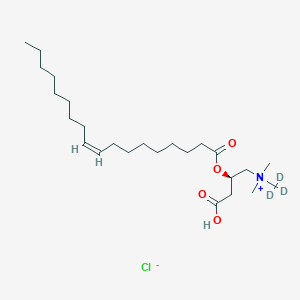

![N-[[(4aS,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene]amino]benzamide](/img/structure/B10795555.png)
